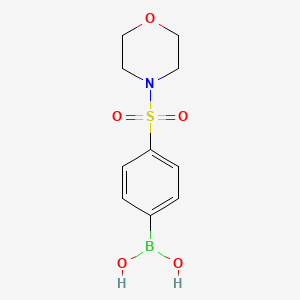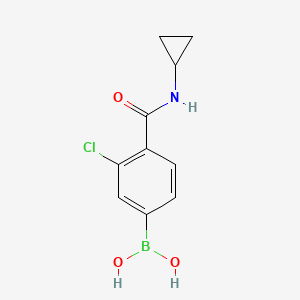
4-(Cyclopropylethynyl)benzoic acid
Übersicht
Beschreibung
4-(Cyclopropylethynyl)benzoic acid is a chemical compound with the molecular formula C12H10O2 and a molecular weight of 186.21 . It is a solid substance and is stored in dry conditions at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 4-(Cyclopropylethynyl)benzoic acid is1S/C12H10O2/c13-12(14)11-7-5-10(6-8-11)4-3-9-1-2-9/h5-9H,1-2H2,(H,13,14) . This indicates the presence of a cyclopropyl group attached to an ethynyl group, which is further attached to a benzoic acid group. Physical And Chemical Properties Analysis
4-(Cyclopropylethynyl)benzoic acid is a solid substance . It is stored in dry conditions at temperatures between 2-8°C . .Wissenschaftliche Forschungsanwendungen
1. Complex Formation and Drug Delivery Systems
4-(Cyclopropylethynyl)benzoic acid, as a derivative of benzoic acid, can be studied in the context of its complex formation with other compounds like alpha cyclodextrin. This is significant in the drug industry due to the antifungal and antimicrobial properties of such derivatives. Alpha cyclodextrin, known for its effectiveness as a drug delivery system, can form complexes with benzoic acid derivatives in both aqueous and solid forms. Such studies can provide insights into using these complexes for drug delivery applications (Dikmen, 2021).
2. Electronic Properties and Solar Cell Applications
Benzoic acid derivatives, including 4-(Cyclopropylethynyl)benzoic acid, play a critical role in modifying the electronic properties of materials. For example, their incorporation into dye-sensitized solar cells can impact the energy levels and light-harvesting abilities of these cells. The electron-accepting characteristics of such derivatives are key to enhancing the efficiency and stability of solar cells, making them valuable in photovoltaic research (Yang et al., 2016).
3. Liquid Crystal and Molecular Interaction Studies
The use of benzoic acid derivatives, including 4-(Cyclopropylethynyl)benzoic acid, extends to the field of liquid crystals. Research in this area focuses on how these compounds, through intermolecular hydrogen bond formation, lead to the development of liquid crystalline complexes. These studies are important for understanding the thermal and rheological properties of materials and their applications in displays and other liquid crystal technologies (Alaasar & Tschierske, 2019).
4. Thermodynamic Studies in Pharmaceutical Research
In pharmaceutical research, benzoic acid derivatives are model compounds for drug substances. Understanding the thermodynamic phase behavior of these compounds, including 4-(Cyclopropylethynyl)benzoic acid, is crucial for process design in drug development. Studies involving vapor-liquid and liquid-liquid equilibria modeling can provide insights into the stability and solubility of these compounds, which is essential for developing effective pharmaceuticals (Reschke et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(2-cyclopropylethynyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-12(14)11-7-5-10(6-8-11)4-3-9-1-2-9/h5-9H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHNCHIMHYMBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylethynyl)benzoic acid | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate 1,1-dioxide](/img/structure/B1450889.png)








![2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1450907.png)
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol](/img/structure/B1450908.png)
![3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1450909.png)